Product packaging for 4-Ethoxy-3-(piperidine-1-sulfonyl)aniline(Cat. No.:CAS No. 851175-25-2)

4-Ethoxy-3-(piperidine-1-sulfonyl)aniline

Cat. No.: B2387299
CAS No.: 851175-25-2
M. Wt: 284.37
InChI Key: JPIYWOZRGGDLRX-UHFFFAOYSA-N
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Description

4-Ethoxy-3-(piperidine-1-sulfonyl)aniline is a synthetic organic compound characterized by a central aniline (B41778) (aminobenzene) ring substituted with an ethoxy group and a piperidine-containing sulfonamide group. Its molecular structure makes it a subject of interest in chemical and pharmaceutical research.

Table 1: Chemical Properties of this compound

Property Value
CAS Number 851175-25-2 biosynth.com
Molecular Formula C₁₃H₂₀N₂O₃S biosynth.comuni.lu
Molecular Weight 284.38 g/mol biosynth.com
IUPAC Name This compound
SMILES CCOC1=C(C=C(C=C1)N)S(=O)(=O)N2CCCCC2 uni.lu
InChI Key JPIYWOZRGGDLRX-UHFFFAOYSA-N uni.lu

The structure of this compound is a hybrid of two pharmacologically significant chemical classes: sulfonamides and piperidines.

The sulfonamide functional group (-S(=O)₂-N<) is a cornerstone of medicinal chemistry. nih.gov Historically, sulfonamides were the first class of synthetic antibacterial agents to be used systemically, heralding the dawn of the antibiotic era. wikipedia.orghuvepharma.com Their mechanism of action in bacteria often involves the competitive inhibition of the enzyme dihydropteroate (B1496061) synthase (DHPS), which is crucial for the synthesis of folic acid, an essential nutrient for bacterial growth. wikipedia.orgresearchgate.net Beyond their antimicrobial effects, sulfonamide-containing molecules have demonstrated a vast range of biological activities, including roles as diuretics, anticonvulsants, and anti-inflammatory agents. nih.govwikipedia.org

The piperidine (B6355638) moiety , a six-membered nitrogen-containing heterocycle, is one of the most prevalent structural motifs found in pharmaceuticals. researchgate.netnih.gov Its prevalence is due to its ability to serve as a versatile scaffold that can be readily functionalized, influencing a compound's physicochemical properties such as solubility and lipophilicity. thieme-connect.com The piperidine ring is a key component in numerous drug classes, contributing to agents with activity in the central nervous system, as well as antihistamines and analgesics. arizona.edu The incorporation of this scaffold can enhance biological activity, improve pharmacokinetic profiles, and provide a three-dimensional structure that can lead to precise interactions with biological targets. thieme-connect.comthieme-connect.com

While this compound itself is not a marketed drug, its structural framework makes it a valuable lead compound and building block in drug discovery. A "lead compound" is a chemical starting point for the design and synthesis of new drug candidates. The combination of the sulfonamide and piperidine groups on an aniline core presents a versatile scaffold for creating libraries of new molecules to be tested for various biological activities.

The presence of multiple functional groups—the primary amine of the aniline, the tertiary amine within the piperidine ring, and the sulfonamide linker—allows for diverse chemical modifications. This enables medicinal chemists to systematically alter the structure to explore structure-activity relationships (SAR), optimizing for potency, selectivity, and pharmacokinetic properties. The general class of sulfonamide derivatives is being actively researched for potential applications in treating a variety of diseases, including infections and cancer, due to their ability to interact with enzymes and receptors.

The conceptual development of this compound is rooted in the historical success of its constituent parts. The journey of sulfonamides began in the 1A930s at Bayer AG, where Gerhard Domagk discovered the antibacterial effects of a dye named Prontosil. wikipedia.orgopenaccesspub.orgresearchgate.net Subsequent research revealed that Prontosil was a prodrug, being metabolized in the body to its active form, Sulfanilamide . openaccesspub.orgyoutube.com

Sulfanilamide (4-aminobenzenesulfonamide) is a key structural precursor to the broader class of sulfa drugs and shares the core aniline sulfonamide motif with the title compound. wikipedia.orgnih.gov The discovery that sulfanilamide's antibacterial action stemmed from its structural similarity to para-aminobenzoic acid (PABA) established the principle of competitive inhibition in chemotherapy. researchgate.netnih.gov

The synthesis of sulfonamides is a well-established area of organic chemistry. thieme-connect.com Typically, they are prepared through the reaction of a sulfonyl chloride with an amine. wikipedia.org For instance, the synthesis of an aniline-derived sulfonamide often involves the reaction of a substituted aniline with an appropriate sulfonyl chloride. nih.govrsc.org The preparation of this compound would likely follow these classical synthetic principles, highlighting the long-standing and evolving utility of these fundamental reactions in creating novel molecular structures for scientific investigation.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H20N2O3S B2387299 4-Ethoxy-3-(piperidine-1-sulfonyl)aniline CAS No. 851175-25-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-ethoxy-3-piperidin-1-ylsulfonylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O3S/c1-2-18-12-7-6-11(14)10-13(12)19(16,17)15-8-4-3-5-9-15/h6-7,10H,2-5,8-9,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPIYWOZRGGDLRX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)N)S(=O)(=O)N2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 4 Ethoxy 3 Piperidine 1 Sulfonyl Aniline and Analogues

General Synthetic Routes to Substituted Aniline (B41778) Derivatives

The introduction of an amino group to an aromatic ring is a fundamental transformation in organic synthesis. Several methods are available for the synthesis of substituted anilines. A common industrial and laboratory method involves the nitration of an aromatic ring followed by the reduction of the nitro group to an amine. This two-step process is versatile and widely applicable.

Another powerful set of methods for forming carbon-nitrogen bonds are transition-metal-catalyzed cross-coupling reactions. The Buchwald-Hartwig amination, for example, allows for the direct coupling of an aryl halide or triflate with an amine in the presence of a palladium catalyst and a suitable ligand. This reaction is known for its broad substrate scope and functional group tolerance.

Reductive amination is another valuable technique, particularly for the synthesis of N-alkylated anilines. This process involves the reaction of a carbonyl compound with an amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine.

Recent advancements have also explored visible-light-mediated methods for the sulfonylation of anilines, which can be a route to related structures. nih.govrsc.orgnih.gov

Table 1: Comparison of Common Amination Reactions for Aniline Synthesis

ReactionDescriptionAdvantagesDisadvantages
Nitration-Reduction Introduction of a nitro group via electrophilic aromatic substitution, followed by reduction to an amine.Well-established, uses readily available reagents.Can require harsh conditions for nitration, and the reduction step can sometimes affect other functional groups.
Buchwald-Hartwig Amination Palladium-catalyzed cross-coupling of an aryl halide/triflate with an amine.High functional group tolerance, broad substrate scope, direct C-N bond formation.Requires a catalyst system (palladium and ligand), can be sensitive to reaction conditions.
Reductive Amination Reaction of a carbonyl compound with an amine followed by in situ reduction.Useful for N-alkylation, often a one-pot procedure.Primarily for N-substituted anilines, requires a suitable carbonyl precursor.

The introduction of an ethoxy group onto an aromatic ring is typically achieved through Williamson ether synthesis. This reaction involves the deprotonation of a phenol with a base to form a phenoxide, which then acts as a nucleophile to displace a halide from an ethyl halide (e.g., ethyl iodide or ethyl bromide).

For the synthesis of 4-ethoxy-3-(piperidine-1-sulfonyl)aniline, a plausible precursor would be a suitably substituted phenol. The ethoxy group is generally introduced before the sulfonyl group to avoid potential side reactions. The choice of base and solvent is crucial for the efficiency of the Williamson ether synthesis, with common choices including sodium hydroxide, potassium carbonate, and various polar aprotic solvents.

Synthesis of Piperidine-1-sulfonyl Moieties

The piperidine-1-sulfonyl group is a key functional moiety in the target molecule. Its synthesis involves the formation of a sulfonamide bond between piperidine (B6355638) and a sulfonyl group attached to the aniline ring.

Direct sulfonation of a piperidine ring is not a common synthetic strategy. A more practical approach involves the preparation of a sulfonyl chloride derivative of the aromatic ring, which can then be coupled with piperidine.

The most prevalent method for the synthesis of sulfonamides is the reaction of a sulfonyl chloride with a primary or secondary amine. cbijournal.com In the context of this compound, this would involve the reaction of piperidine with a 2-ethoxy-5-aminobenzenesulfonyl chloride precursor. This reaction is typically carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid that is formed as a byproduct.

The synthesis of the required sulfonyl chloride can be achieved through the chlorosulfonation of an appropriate aromatic precursor. For instance, 2-ethoxyaniline could be treated with chlorosulfonic acid. However, the presence of the activating amino group can lead to challenges with regioselectivity and side reactions. Therefore, it is often advantageous to perform the chlorosulfonation on a precursor with a protected or masked amino group, such as an acetanilide derivative.

Recent research has also highlighted visible-light-mediated methods for the sulfonylation of anilines using sulfonyl fluorides as stable and modifiable reagents. nih.gov

Table 2: Common Reagents for Sulfonamide Synthesis

ReagentRoleTypical Reaction Conditions
Sulfonyl Chloride (R-SO₂Cl) Electrophilic sulfonylating agent.Reaction with amine in the presence of a base (e.g., pyridine, triethylamine) in an inert solvent.
Piperidine Nucleophilic amine.Reacts with the sulfonyl chloride to form the sulfonamide bond.
Pyridine/Triethylamine Base.Neutralizes the HCl byproduct of the reaction.
Chlorosulfonic Acid (ClSO₃H) Reagent for preparing sulfonyl chlorides.Reaction with an aromatic compound, often at low temperatures.

Convergent and Linear Synthesis Strategies for this compound

A plausible convergent synthesis could start with the nitration of 2-ethoxyphenol to give 2-ethoxy-5-nitrophenol. This intermediate could then be subjected to chlorosulfonation to yield 2-ethoxy-5-nitrobenzenesulfonyl chloride. In a separate step, this sulfonyl chloride would be reacted with piperidine to form N-(2-ethoxy-5-nitrophenylsulfonyl)piperidine. The final step would then be the reduction of the nitro group to the desired aniline.

Table 3: Comparison of Linear and Convergent Synthesis Strategies

StrategyDescriptionAdvantagesDisadvantages
Linear Synthesis Step-by-step modification of a single starting material.Conceptually simple to plan.Overall yield can be low for long sequences, a failure in one step affects the entire synthesis.
Convergent Synthesis Independent synthesis of key fragments followed by their coupling.Higher overall yields, allows for parallel synthesis of fragments, easier purification of intermediates.May require more complex planning and the development of reliable coupling reactions.

Strategies Involving Aniline-Sulfonyl Linkage Formation

The formation of the sulfonamide bond between the aniline nitrogen and the sulfur atom of the sulfonyl group is a cornerstone of synthesizing this compound and related structures. This key reaction typically involves the coupling of an appropriately substituted aniline with a sulfonyl chloride.

A prevalent method for creating this aniline-sulfonyl linkage is the reaction of an amine with a sulfonyl chloride. luxembourg-bio.com This reaction is often performed in the presence of a base to neutralize the hydrochloric acid byproduct. The versatility of this method allows for the synthesis of a wide range of sulfonamides. organic-chemistry.org For instance, an indium-catalyzed sulfonylation of amines provides an efficient route to various sulfonamides with excellent yields, accommodating even less nucleophilic and sterically hindered anilines. organic-chemistry.org

Alternative approaches have been developed to circumvent the use of sulfonyl chlorides. One such method involves the reaction of organometallic reagents, like Grignard or organolithium reagents, with a sulfinylamine reagent to directly produce primary sulfonamides. acs.org Another strategy employs the reaction of nitroarenes with sodium arylsulfinates, catalyzed by iron(II) chloride, to form the N-S bond prior to the reduction of the nitro group. organic-chemistry.org Furthermore, palladium-catalyzed coupling of aryl iodides with a sulfur dioxide surrogate can generate aryl ammonium sulfinates, which are then converted to sulfonamides in a one-pot process. organic-chemistry.org

Recent advancements in sulfonamide synthesis include metal-free conditions. For example, the oxidative S-N coupling between aryl thiols and amines can be mediated by I2O5 to produce sulfonamides in moderate to good yields. thieme-connect.com Additionally, the concept of Sulfur Fluoride Exchange (SuFEx) chemistry, a new generation of click chemistry, offers a robust method for forming sulfur-heteroatom linkages, which has broad applications in synthesizing diverse sulfonyl derivatives. nih.govoup.comoup.com

The following table summarizes various methods for aniline-sulfonyl linkage formation:

MethodReactantsCatalyst/ReagentKey Features
Classical SulfonylationAniline derivative, Sulfonyl chlorideBase (e.g., Pyridine)Widely used, versatile. luxembourg-bio.com
Indium-Catalyzed SulfonylationAniline derivative, Sulfonyl chlorideIndium catalystHigh yields, tolerates sterically hindered amines. organic-chemistry.org
From Organometallic ReagentsGrignard/Organolithium reagent, Sulfinylamine reagent (t-BuONSO)-Direct synthesis of primary sulfonamides. acs.org
From NitroarenesNitroarene, Sodium arylsulfinateFeCl2, NaHSO3Forms N-S bond before nitro reduction. organic-chemistry.org
Palladium-Catalyzed CouplingAryl iodide, Sulfur dioxide surrogate (DABSO), AminePalladium catalystOne-pot synthesis of functionalized sulfonamides. organic-chemistry.org
Oxidative S-N CouplingAryl thiol, AmineI2O5Metal-free conditions. thieme-connect.com
SuFEx ChemistrySulfonyl fluoride, AmineBase or catalystHigh stability and efficient reactivity of the S-F bond. nih.govoup.comoup.com

Strategies Involving Ethoxy-Aniline Precursors

The synthesis of this compound inherently relies on the availability of suitably functionalized ethoxy-aniline precursors. The strategic introduction of the ethoxy and amino groups, along with a handle for the sulfonyl group installation, is critical.

A common strategy involves the use of a precursor where the aniline nitrogen is protected or present in a masked form, such as a nitro group. For example, a synthetic route could commence with a commercially available compound like 4-methoxybenzene-1-sulfonyl chloride. nih.gov While this starting material contains a methoxy group, analogous pathways can be envisioned for the ethoxy counterpart. The synthesis often involves steps such as the reduction of a sulfonyl chloride to a sulfinate, followed by alkylation to introduce the desired alkylsulfonyl group. Subsequent nitration of the aromatic ring, ortho to the alkoxy group, and finally, reduction of the nitro group yields the target aniline. nih.gov

Another approach could involve the electrochemical synthesis of sulfonamide derivatives. The electrochemical oxidation of precursors like 2,5-diethoxy-4-morpholinoaniline in the presence of arylsulfinic acids has been shown to yield sulfonamide derivatives. researchgate.net The presence of ethoxy groups on the morpholinoaniline molecule was found to be crucial for the formation of the desired sulfonamide compounds. researchgate.net

The synthesis of aniline itself often starts from nitrobenzene, which is reduced using reagents like tin metal and hydrochloric acid. wisc.edu This fundamental transformation is a key step in many synthetic routes that utilize a nitroaromatic precursor.

Synthetic Approaches for Diverse Analogues and Derivatives

The core structure of this compound serves as a scaffold that can be systematically modified to explore structure-activity relationships and optimize properties. These modifications can be targeted at the piperidine ring, the ethoxy-aniline moiety, or through the use of advanced linker chemistries.

Modifications on the Piperidine Ring System

The piperidine moiety is a prevalent nitrogen-containing ring system found in many FDA-approved drugs and is a key component in numerous bioactive compounds. nih.gov Its structure can be readily modified to influence the pharmacological properties of the parent molecule.

Synthetic strategies for modifying the piperidine ring can involve the use of substituted piperidine precursors during the sulfonamide bond formation step. For instance, instead of piperidine itself, a substituted piperidine such as 3-methylpiperidine or 4-hydroxypiperidine could be reacted with the corresponding sulfonyl chloride to introduce substituents at various positions on the piperidine ring.

The biological activity of piperidine-containing compounds is highly dependent on the type and location of substituents on the heterocyclic ring. researchgate.net For example, in a series of sulfonamide derivatives containing a piperidine moiety, the position of a halogen substituent on an attached benzene (B151609) ring dramatically affected antibacterial potency. nih.gov This underscores the importance of systematic modifications of the piperidine ring and its substituents in the design of new bioactive molecules.

The following table presents examples of potential modifications on the piperidine ring:

Modification TypeExample SubstituentPotential Synthetic Approach
Alkyl SubstitutionMethyl, EthylUse of commercially available alkyl-substituted piperidines.
Hydroxyl Substitution-OHUse of hydroxypiperidine precursors.
Halogen SubstitutionFluoro, ChloroSynthesis of halogenated piperidine intermediates.
Carbonyl Group=OOxidation of hydroxypiperidines to piperidones.
Fused RingsBicyclic systemsUtilization of more complex piperidine-based building blocks.

Substituent Variations on the Ethoxy-Aniline Moiety

Modification of the ethoxy-aniline portion of the molecule offers another avenue for creating diverse analogues. These changes can include altering the alkoxy group, introducing additional substituents on the aromatic ring, or even replacing the aniline motif with a bioisostere.

Variations in the alkoxy group, such as replacing the ethoxy group with a methoxy, propoxy, or benzyloxy group, can be achieved by starting with the corresponding alkoxy-substituted aniline precursor. The synthesis of 5-(ethylsulfonyl)-2-methoxyaniline demonstrates the feasibility of such variations. nih.gov

Introducing other substituents onto the aniline ring, such as halogens, alkyl groups, or nitro groups, can significantly impact the electronic properties and lipophilicity of the molecule. The position of these substituents is also crucial, as demonstrated in studies of 1,2,3-triazole derivatives of aniline, where ortho-, meta-, and para-substitution led to different lipophilicity profiles. nih.gov

Given that the aniline functionality can sometimes lead to metabolic liabilities and the formation of reactive metabolites, its replacement with saturated bioisosteres is an active area of research in drug discovery. nih.govacs.org Saturated carbocycles like bicyclo[1.1.1]pentane (BCP) and cubane can serve as non-aromatic mimics of the phenyl ring, potentially improving metabolic stability and other pharmacokinetic properties. nih.govacs.org

Advanced Linker Chemistry in Related Sulfonyl Derivatives

The concept of a "linker" is crucial in fields like antibody-drug conjugates (ADCs), where it connects a targeting antibody to a cytotoxic payload. nih.gov The principles of advanced linker chemistry can also be applied to the design of complex sulfonyl derivatives, where the sulfonyl group acts as a hub connecting different molecular fragments.

Sulfur Fluoride Exchange (SuFEx) chemistry has emerged as a powerful tool for creating diverse and stable molecular linkers. oup.comoup.comnih.gov The high stability and yet efficient reactivity of the S(VI)-F bond allow for the construction of a wide array of sulfonyl-containing structures under mild conditions. oup.comoup.com This "click chemistry" approach enables the assembly of complex molecules from smaller, functionalized building blocks. oup.comnih.gov

The application of such advanced linker strategies to derivatives of this compound could involve using the sulfonyl group as an anchor point to attach other functional groups or larger molecular scaffolds, thereby creating novel molecules with potentially enhanced or new biological activities.

Structure Activity Relationship Sar Studies

Systemic Analysis of Substituent Effects on Biological Activity

The alkoxy group at the 4-position of the aniline (B41778) ring is a critical determinant of biological activity. In related arylsulfonamide series, modifications to this group have demonstrated significant effects on potency and selectivity. The ethoxy group, in particular, has been identified as optimal for activity in certain classes of inhibitors, such as some carbonic anhydrase inhibitors. acs.org Its size, lipophilicity, and potential for hydrogen bond acceptance are key features.

Studies on similar bis-aryl sulfonamides have shown that the ether oxygen of an alkoxy group is crucial, likely participating in hydrogen bond interactions with the target receptor. nih.gov Replacing the ethoxy group with a longer chain, such as propoxy, can sometimes maintain or slightly alter activity, while its removal or replacement with non-hydrogen-bonding groups often leads to a significant loss of potency. nih.gov This suggests that the oxygen atom of the ethoxy group in 4-Ethoxy-3-(piperidine-1-sulfonyl)aniline is likely a key interaction point with its biological target.

Table 1: Illustrative Impact of Alkoxy Group Modification on Biological Activity in a Generic Arylsulfonamide Series

Compound R Group (at 4-position) Relative Potency
Analog 1a -OCH3 (Methoxy) Moderate
Analog 1b -OCH2CH3 (Ethoxy) High
Analog 1c -OCH2CH2CH3 (Propoxy) Moderate to High
Analog 1d -OH (Hydroxy) Low

Note: This table is illustrative, based on general findings in arylsulfonamide research, to demonstrate the principle of ethoxy group influence.

The piperidine (B6355638) ring serves as a versatile scaffold in drug design, influencing both the compound's conformation and its interaction with target proteins. In the context of N-arylsulfonamides, the piperidine moiety can adopt different conformations (e.g., chair, boat), and its substitution pattern can lock it into a specific, biologically active conformation. nih.gov

For instance, introducing small substituents on the piperidine ring can enhance binding affinity by providing additional contact points with the target or by restricting the molecule's flexibility, thereby reducing the entropic penalty of binding. nih.gov Conversely, bulky substituents can introduce steric hindrance, negatively impacting activity. N-alkylation of related sulfonamides has been shown to be a viable strategy for modulating receptor selectivity. nih.gov The unsubstituted piperidine in this compound provides a baseline lipophilic interaction and a specific conformational profile that is likely important for its activity.

The sulfonyl group is a cornerstone of the molecule's pharmacophore. It is a strong hydrogen bond acceptor and plays a pivotal role in anchoring the ligand to its target protein. nih.gov The oxygen atoms of the sulfonamide can form crucial hydrogen bonds with amino acid residues like asparagine, glutamine, or arginine in a receptor's active site. nih.gov This interaction is often essential for high-affinity binding and subsequent biological effect. nih.govnih.gov

Furthermore, the sulfonylaniline motif is a privileged structure in medicinal chemistry, found in numerous approved drugs. frontiersin.orgnih.gov The chemical stability and specific geometry of the sulfonyl group help to correctly orient the aryl and piperidine portions of the molecule for optimal interaction with the target. nih.gov Molecular docking studies on other sulfonamides have consistently highlighted the sulfonamido group as a vital structural fragment for biological interactions. nih.gov

The relative positions of the substituents on the aniline ring are critical for activity. Moving the sulfonyl group from the 3-position to the 2- or 4-position relative to the amino group would drastically alter the molecule's electronic properties and three-dimensional shape, likely leading to a significant change in biological activity. nih.gov

In many classes of biologically active anilines, a specific substitution pattern is required for optimal interaction with the target. For example, the para-C-H sulfonylation of aniline derivatives is a common synthetic goal, indicating the importance of this specific arrangement in many contexts. The 3,4-disubstitution pattern seen in this compound, with the electron-donating ethoxy and amino groups and the electron-withdrawing sulfonyl group, creates a specific electronic and steric profile that is finely tuned for its target. Studies on isomers of other complex molecules have shown that even a slight change in the position of a key functional group can lead to a dramatic loss of activity. nih.gov

Stereochemical Considerations in Biological Activity Profiles

While this compound itself is achiral, the introduction of substituents on the piperidine ring would create stereocenters. Biological systems are inherently chiral, and thus, different stereoisomers of a substituted analog would be expected to exhibit different biological activities and potencies. One enantiomer often fits more precisely into a chiral binding site than the other, leading to a more favorable interaction energy. Although not directly applicable to the parent compound, this principle is a critical consideration for any future optimization efforts involving substitution on the piperidine ring.

Pharmacophore Elucidation and Optimization Strategies

A pharmacophore model for this class of compounds would consist of key features essential for biological activity. Based on the SAR analysis, a putative pharmacophore for this compound would include:

A hydrogen bond acceptor (the ether oxygen of the ethoxy group).

A hydrogen bond donating/accepting region (the aniline NH2 group).

A strong hydrogen bond accepting region (the two oxygens of the sulfonyl group). nih.gov

A hydrophobic/lipophilic region (the piperidine ring).

A specific spatial arrangement of these features dictated by the substituted aniline core.

Pharmacophore-based drug design involves identifying molecules that match this electronic and steric fingerprint. drugdesign.org Optimization strategies would focus on modifying the core structure to enhance these interactions. For example, replacing the piperidine with other cyclic amines could be explored to probe the hydrophobic pocket of the target. Similarly, altering the length and nature of the alkoxy group could fine-tune the hydrogen bonding interactions. The aryl sulfamate pharmacophore, a related scaffold, has proven highly versatile in drug discovery, highlighting the potential for optimization within this chemical space. nih.gov

Table 2: Compound Names Mentioned

Compound Name
This compound
Carbonic anhydrase
Aniline

Identification of Key Structural Features for Biological Efficacy

The biological activity of compounds centered around the this compound scaffold is intrinsically linked to the interplay of its three primary structural components: the substituted aniline ring, the sulfonamide linker, and the piperidine moiety. SAR studies on analogous series of benzenesulfonamides have elucidated the importance of each part.

The Substituted Aniline Ring: The nature and position of substituents on the aniline ring are critical determinants of activity. The 4-ethoxy group is particularly significant. Studies on related benzenesulfonamide analogs have shown that the alkoxy group at this position can engage in crucial hydrogen bond interactions within the active site of target proteins, such as protein kinases. The size and lipophilicity of this group can also influence binding affinity and pharmacokinetic properties. For instance, variations in the length of the alkyl chain of the alkoxy group can modulate potency, as can its replacement with other hydrogen bond-accepting groups.

The amino group at the 1-position is another key feature, often serving as a vital hydrogen bond donor. Its basicity, modulated by other ring substituents, can be crucial for interaction with acidic residues in a target's binding pocket.

The Sulfonamide Linker: The sulfonamide group is a cornerstone of the molecule's interaction with its biological targets. The two oxygen atoms of the sulfonyl group frequently act as hydrogen bond acceptors, anchoring the molecule within the active site. The geometry of the sulfonamide linker is also important, as it dictates the spatial orientation of the aniline and piperidine rings relative to each other, which must be optimal for effective binding.

The following table summarizes the generalized structure-activity relationships for this class of compounds based on data from analogous series.

Structural MoietyModificationImpact on Biological Activity
Aniline RingVariation of the 4-alkoxy groupModulates binding affinity and pharmacokinetic properties. Optimal length and hydrogen bonding capacity are crucial.
Substitution on the aniline ringCan influence the basicity of the amino group and introduce new interaction points.
Sulfonamide LinkerIsosteric replacementGenerally leads to a significant loss of activity due to the loss of key hydrogen bond accepting interactions.
Piperidine RingSubstitution on the piperidine ringCan enhance potency by accessing additional hydrophobic or polar pockets in the target's active site.
Ring modification (e.g., to morpholine or piperazine)Can alter solubility and metabolic stability, with variable effects on activity depending on the target.

Investigated Biological Activities and Proposed Mechanisms

Receptor Ligand Binding Investigations

No studies reporting the affinity of 4-Ethoxy-3-(piperidine-1-sulfonyl)aniline for any specific receptors were identified.

Sigma Receptor Affinity Studies

There is no available data from radioligand binding assays or other experimental methods to determine the affinity (Ki or IC50 values) of this compound for either sigma-1 (σ1) or sigma-2 (σ2) receptors. Research in this area would be required to ascertain whether this compound interacts with these receptors, which are implicated in various neurological processes.

Exploration of Other Receptor Binding Profiles

Scientific literature lacks any information regarding the screening of this compound against a broader panel of receptors, such as G-protein coupled receptors (GPCRs), ion channels, or transporters. Consequently, its selectivity and potential off-target effects remain unknown.

Antimicrobial Activity Research

No published research was found that specifically evaluates the antimicrobial properties of this compound.

Antibacterial Efficacy Studies

There are no reports on the antibacterial activity of this compound. Studies to determine its Minimum Inhibitory Concentration (MIC) against various Gram-positive and Gram-negative bacterial strains have not been published.

Antifungal Properties Investigations

Information regarding the potential antifungal activity of this compound is not available. Its efficacy against fungal pathogens has not been reported in the scientific literature.

Anti-tubercular Activity Assessments

There is no data available from studies investigating the activity of this compound against Mycobacterium tuberculosis or other mycobacterial species.

Antioxidant Potential Assessments

The antioxidant potential of a chemical compound is its ability to neutralize reactive oxygen species (ROS), which are implicated in cellular damage and various pathological conditions. Although no specific antioxidant assays for this compound have been reported, the aniline (B41778) and sulfonamide moieties suggest that it could possess radical scavenging capabilities.

Aniline derivatives have been investigated for their antioxidant properties. nih.govresearchgate.net Studies on compounds such as 3,5-dimethoxyaniline (B133145) derivatives have shown that the presence of electron-donating groups on the aniline ring can contribute to antioxidant activity. researchgate.net The ethoxy group at the 4-position of the aniline ring in the target compound is an electron-donating group, which could theoretically enhance its ability to scavenge free radicals. Furthermore, some studies have synthesized and evaluated the antioxidant activity of various aniline derivatives, indicating that this class of compounds is of interest in the search for new antioxidants. researchgate.netchemrxiv.org

Similarly, the sulfonamide functional group is present in a number of compounds that have demonstrated antioxidant effects. nih.gov Research on various sulfonamide derivatives has indicated their potential to act as antioxidants, which is a fundamental mechanism for neuroprotection. nih.govbenthamdirect.com The structure-activity relationship of sulfonamide derivatives has been a subject of study to optimize their antioxidant potential. nih.govresearchgate.net

Table 1: Antioxidant Activity of Structurally Related Compound Classes

Compound ClassKey Structural FeatureObserved Antioxidant Activity
Aniline DerivativesAniline RingCan exhibit radical scavenging properties, influenced by substituents. nih.govresearchgate.netresearchgate.net
Sulfonamide DerivativesSulfonamide GroupMany derivatives show antioxidant potential. nih.govnih.gov

Anti-inflammatory Response Investigations

Inflammation is a complex biological response to harmful stimuli. Chronic inflammation is a key factor in many diseases. Compounds containing aniline, piperidine (B6355638), and sulfonamide moieties have all been explored for their anti-inflammatory potential.

Aniline derivatives are present in several known anti-inflammatory drugs. For instance, mefenamic acid, an anthranilic acid derivative, is a nonsteroidal anti-inflammatory drug (NSAID) that functions by inhibiting cyclooxygenase (COX) enzymes. wikipedia.org Other research has focused on synthesizing and evaluating the anti-inflammatory effects of various aniline-containing compounds. nih.govresearchgate.net

The piperidine ring is a common scaffold in medicinal chemistry and is found in numerous compounds with anti-inflammatory properties. researchgate.netnih.gov For example, piperine, an alkaloid from black pepper containing a piperidine moiety, has demonstrated significant anti-inflammatory and antiarthritic effects. nih.gov The anti-inflammatory activity of various piperidine derivatives continues to be an active area of research. researchgate.net

Sulfonamides also represent a class of compounds with recognized anti-inflammatory activity. researchgate.net Their mechanism of action can be diverse, and research into novel sulfonamide derivatives as anti-inflammatory agents is ongoing. researchgate.net

Given that this compound incorporates all three of these structural features, it is plausible that it could exhibit anti-inflammatory activity. However, without direct experimental evidence, this remains speculative.

Table 2: Anti-inflammatory Activity of Structurally Related Compound Classes

Compound ClassKey Structural FeatureObserved Anti-inflammatory Activity
Aniline DerivativesAniline RingFound in NSAIDs and other anti-inflammatory compounds. wikipedia.orgnih.govresearchgate.net
Piperidine DerivativesPiperidine RingA common scaffold in molecules with anti-inflammatory effects. researchgate.netnih.gov
Sulfonamide DerivativesSulfonamide GroupKnown to possess anti-inflammatory properties. researchgate.net

Potential Research in Other Disease Areas (e.g., Neurodegenerative, Metabolic)

The structural components of this compound also suggest potential avenues for research in other therapeutic areas, such as neurodegenerative and metabolic diseases.

Neurodegenerative Diseases: Sulfonamide derivatives have been investigated for their neuroprotective properties. nih.govnih.gov Some studies suggest that their antioxidant activity is a key mechanism in protecting neuronal cells. nih.gov Furthermore, sulfonamides have been explored as potential therapeutic agents for Alzheimer's disease, with some derivatives showing inhibitory effects on key enzymes and antioxidant properties. benthamdirect.comresearchgate.netnih.gov The presence of the sulfonamide group in this compound makes it a candidate for investigation in the context of neurodegenerative disorders.

Metabolic Diseases: Aniline sulfonamide derivatives have been patented for their potential use in treating conditions related to 11β-hydroxysteroid dehydrogenase (11β-HSD) modulation, which is relevant to diabetes and obesity. google.com While this does not directly implicate the specific compound , it highlights the potential of this chemical class in metabolic disease research. Aniline-based compounds are also being investigated for their role in metabolic diseases. drugbank.com

Computational Chemistry and Molecular Modeling

Molecular Docking Simulations for Target Identification and Binding Mode Analysis

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second to form a stable complex. For 4-ethoxy-3-(piperidine-1-sulfonyl)aniline, docking simulations are instrumental in identifying potential protein targets and analyzing its binding mode at the atomic level.

Docking studies of sulfonamide derivatives have revealed their potential to interact with a wide range of protein targets, including enzymes like carbonic anhydrases, kinases, and dihydropteroate (B1496061) synthase (DHPS). The interaction profile of this compound is largely dictated by its constituent functional groups: the sulfonamide moiety, the ethoxy group, the aniline (B41778) core, and the piperidine (B6355638) ring.

A hypothetical docking study of this compound into the active site of a generic kinase, a common target for sulfonamide-containing drugs, would likely show the sulfonamide group interacting with the hinge region, a critical part of the ATP-binding site. The ethoxy and piperidine groups would likely extend into adjacent hydrophobic pockets, further stabilizing the complex.

Table 1: Potential Ligand-Protein Interactions of this compound

Functional Group Potential Interaction Type Interacting Amino Acid Residues (Examples)
Sulfonamide (-SO₂NH-) Hydrogen Bonding, Metal Coordination Asp, Glu, Asn, Gln, His, Main chain NH/CO
Piperidine Ring Hydrophobic Interactions, van der Waals Ala, Val, Leu, Ile, Phe, Trp
Ethoxy Group (-OCH₂CH₃) Hydrophobic Interactions, Hydrogen Bonding Leu, Ile, Val, Ser, Thr
Aniline Ring π-π Stacking, Hydrophobic Interactions Phe, Tyr, Trp, His

Binding site analysis involves identifying and characterizing the pockets on a protein surface where a ligand can bind. "Hotspots" are specific regions within these binding sites that contribute most significantly to the binding energy. For this compound, computational methods can identify key amino acid residues that are crucial for its binding to a potential target.

In many protein targets of sulfonamides, the binding site is an amphipathic pocket, containing both hydrophobic and polar regions. The aniline and piperidine moieties of this compound would likely occupy the hydrophobic sub-pockets, while the sulfonamide and ethoxy groups would interact with the polar regions. The identification of these hotspots is crucial for understanding the basis of molecular recognition and for designing more potent and selective analogs. For instance, modifying the piperidine ring to better fit a specific hydrophobic pocket could enhance binding affinity.

Molecular Dynamics Simulations for Conformational Analysis and Dynamic Stabilityacs.org

While molecular docking provides a static picture of the ligand-protein complex, molecular dynamics (MD) simulations offer a dynamic view, revealing the conformational changes and stability of the complex over time. ni.ac.rs MD simulations of this compound bound to a protein target would provide insights into the flexibility of the ligand and the protein, the stability of the key interactions identified in docking, and the role of solvent molecules. kg.ac.rspeerj.com

A key aspect to be analyzed would be the root-mean-square deviation (RMSD) of the ligand and protein backbone atoms over the simulation time. A stable RMSD would indicate that the complex has reached equilibrium and the binding mode is stable. Furthermore, analysis of the hydrogen bond occupancy would confirm the persistence of these crucial interactions throughout the simulation. The conformational flexibility of the piperidine ring and the ethoxy group could also be assessed to understand their contribution to the dynamic stability of the complex. rsc.org

Quantitative Structure-Activity Relationship (QSAR) and Comparative Molecular Field Analysis (CoMFA) Studies

QSAR and CoMFA are computational methods that correlate the chemical structure of a series of compounds with their biological activity. These studies are invaluable for predicting the activity of new compounds and for guiding the optimization of lead molecules.

The electronic properties of a molecule, such as its charge distribution, dipole moment, and the energies of its frontier molecular orbitals (HOMO and LUMO), play a significant role in its interaction with a biological target. researchgate.net In QSAR studies of sulfonamide derivatives, electronic descriptors are often found to be critical for activity.

For this compound, the electron-donating nature of the ethoxy group and the aniline nitrogen can influence the electronic properties of the aromatic ring. The sulfonamide group, being electron-withdrawing, affects the charge distribution of the entire molecule. QSAR models built on a series of analogs could reveal the optimal electronic properties for a desired biological activity. For example, a model might indicate that increasing the electron density on the aniline ring enhances activity.

Table 2: Key Electronic Descriptors in QSAR Studies of Sulfonamides

Descriptor Description Potential Influence on Activity
Partial Atomic Charges Distribution of electron density on each atom. Influences electrostatic interactions and hydrogen bonding.
Dipole Moment Measure of the overall polarity of the molecule. Affects solubility and ability to cross cell membranes.
HOMO Energy Energy of the Highest Occupied Molecular Orbital. Relates to the ability to donate electrons.
LUMO Energy Energy of the Lowest Unoccupied Molecular Orbital. Relates to the ability to accept electrons.

Steric properties, which describe the size and shape of a molecule, are also crucial for biological activity. CoMFA is a 3D-QSAR technique that generates contour maps to visualize the favorable and unfavorable steric and electrostatic regions around a molecule. nih.gov

In a CoMFA study of sulfonamide derivatives, the steric field would highlight regions where bulky substituents are either beneficial or detrimental to activity. researchgate.net For this compound, the size and conformation of the piperidine ring and the ethoxy group would be significant steric descriptors. A CoMFA model might show that a larger substituent at a specific position on the piperidine ring could lead to a steric clash with the protein, thus reducing activity. Conversely, it might indicate a region where a bulkier group could enhance van der Waals interactions and improve potency. nih.gov These insights are invaluable for the rational design of new analogs with improved pharmacological profiles.

Lipophilicity Descriptors in Activity Prediction

In the broader context of aniline and sulfonamide derivatives, Quantitative Structure-Activity Relationship (QSAR) studies frequently employ lipophilicity as a key descriptor. Such studies on related compounds have demonstrated that modulating lipophilicity can significantly impact biological activity. For instance, in series of aniline-based inhibitors, an optimal lipophilicity range is often identified, beyond which activity may decrease due to poor solubility or increased metabolic clearance. While no specific QSAR models for "this compound" have been published, it is reasonable to infer that its lipophilicity would be a significant factor in any potential biological activity.

Table 1: Predicted Physicochemical Properties of this compound

Property Value Source
Molecular Formula C13H20N2O3S PubChem
Molecular Weight 284.38 g/mol PubChem
XlogP3 2.6 PubChem
Hydrogen Bond Donors 1 PubChem
Hydrogen Bond Acceptors 4 PubChem

De Novo Drug Design Approaches and Virtual Screening

"this compound" represents a scaffold that could be utilized in both de novo drug design and virtual screening campaigns. Its structure, featuring a substituted aniline ring, offers multiple points for chemical modification, making it an attractive starting point for generating novel molecular entities. The ethoxy group, the sulfonylpiperidine moiety, and the aniline amine group can all be altered to explore the chemical space around this core structure.

In the context of virtual screening, "this compound" could be included in a library of compounds to be docked against a specific biological target. The piperidine ring is a common motif in medicinal chemistry and is present in numerous approved drugs. Computational studies on other piperidine-based small molecules have demonstrated their potential to interact with a variety of protein targets. For example, virtual screening of piperidine-containing libraries has been employed to identify potential inhibitors of enzymes and receptors.

While no specific studies have documented the use of "this compound" in a virtual screening or de novo design project, its structural features are consistent with those of molecules often explored in such computational drug discovery efforts. The combination of an aromatic ring, a flexible piperidine group, and hydrogen bonding capabilities provides a foundation for potential interactions with biological macromolecules.

Analytical Chemistry Methodologies in Research

Chromatographic Techniques for Purity Assessment and Quantification

Chromatographic methods are fundamental in determining the purity and concentration of 4-Ethoxy-3-(piperidine-1-sulfonyl)aniline in various samples. These techniques separate the target compound from impurities and other components based on differential partitioning between a mobile phase and a stationary phase.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile and thermally sensitive compounds like this compound. In the context of analyzing this compound and its analogs, reversed-phase HPLC is commonly employed.

A typical HPLC method for purity determination and quantification would involve a C18 column as the stationary phase. The mobile phase is generally a mixture of an aqueous buffer (such as phosphate (B84403) buffer or formic acid in water) and an organic solvent like acetonitrile (B52724) or methanol. Gradient elution is often preferred to achieve optimal separation of the main compound from any potential impurities. Detection is commonly performed using a UV detector, with the wavelength set to the absorbance maximum of the aniline (B41778) chromophore.

While specific HPLC parameters for this compound are not extensively published in publicly available literature, methodologies for closely related sulfonamide and aniline derivatives provide a strong basis for method development. For instance, the analysis of similar aromatic sulfonamides often utilizes a C18 column with a mobile phase gradient of acetonitrile and water (with a formic acid modifier) at a flow rate of approximately 1.0 mL/min.

Table 1: Illustrative HPLC Parameters for Analysis of Related Aromatic Sulfonamides

Parameter Condition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient Time-dependent gradient from low to high %B
Flow Rate 1.0 mL/min
Detection UV at ~254 nm
Injection Volume 10 µL

| Column Temperature | Ambient or controlled (e.g., 30 °C) |

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC) operates on the same principles as HPLC but utilizes smaller particle size columns (typically <2 µm), leading to higher resolution, faster analysis times, and increased sensitivity. For the analysis of this compound, a UPLC method would offer significant advantages in throughput and separation efficiency, particularly for resolving closely related impurities.

The conditions for a UPLC method would be analogous to an HPLC method but adapted for the smaller column dimensions and higher pressures. A sub-2 µm C18 or similar reversed-phase column would be suitable. The mobile phase composition would likely be similar to that used in HPLC, but the flow rate would be lower (e.g., 0.3-0.6 mL/min), and the gradient times would be significantly shorter.

Gas Chromatography (GC)

Gas Chromatography (GC) is generally suitable for volatile and thermally stable compounds. Given the molecular weight and functional groups present in this compound, its direct analysis by GC may be challenging due to potential thermal degradation in the injector or column. Derivatization of the amine group could be a viable strategy to increase volatility and thermal stability, thereby enabling GC analysis. However, HPLC and UPLC are generally the preferred techniques for this type of compound.

Thin-Layer Chromatography (TLC) and High-Performance Thin-Layer Chromatography (HPTLC)

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique often used for reaction monitoring, preliminary purity assessment, and determining appropriate solvent systems for column chromatography. For this compound, a silica (B1680970) gel plate would serve as the stationary phase. The mobile phase would typically be a mixture of a non-polar solvent (e.g., hexane (B92381) or dichloromethane) and a polar solvent (e.g., ethyl acetate (B1210297) or methanol). The ratio of these solvents would be optimized to achieve a retention factor (Rf) for the target compound that allows for good separation from any impurities. Visualization of the spots can be achieved under UV light or by using a staining agent.

High-Performance Thin-Layer Chromatography (HPTLC) is an advanced form of TLC that uses plates with smaller and more uniform particle sizes, leading to better resolution and more precise quantification. HPTLC can be used for the quantitative analysis of this compound and its impurities.

Spectroscopic Characterization Techniques

Spectroscopic techniques are indispensable for the structural elucidation and confirmation of the identity of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the molecular structure of organic compounds. Both ¹H NMR and ¹³C NMR are crucial for the characterization of this compound.

In the ¹H NMR spectrum, the ethoxy group would be identified by a characteristic triplet for the methyl protons and a quartet for the methylene (B1212753) protons. The aromatic protons would appear as a set of signals in the aromatic region, with their splitting patterns providing information about their substitution pattern on the benzene (B151609) ring. The protons of the piperidine (B6355638) ring would typically appear as a series of multiplets in the aliphatic region. The protons on the carbons adjacent to the nitrogen of the sulfonamide would be deshielded compared to the other piperidine protons. The amine protons of the aniline moiety would appear as a broad singlet.

The ¹³C NMR spectrum would show distinct signals for each unique carbon atom in the molecule. The chemical shifts of the aromatic carbons would confirm the substitution pattern, and the signals for the ethoxy and piperidine carbons would be found in the aliphatic region.

While a specific, publicly available, fully assigned NMR spectrum for this compound is not readily found, data from closely related structures and predictive software can provide an expected range for the chemical shifts.

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

Protons Predicted Chemical Shift (δ, ppm) Multiplicity
Ethoxy CH₃ ~1.4 Triplet
Ethoxy CH₂ ~4.0 Quartet
Piperidine CH₂ (C2', C6') ~3.1 Multiplet
Piperidine CH₂ (C3', C4', C5') ~1.6 Multiplet
Aniline NH₂ ~4.2 Broad Singlet

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Predicted Chemical Shift (δ, ppm)
Ethoxy CH₃ ~15
Ethoxy CH₂ ~64
Piperidine C2', C6' ~48
Piperidine C3', C5' ~25
Piperidine C4' ~23
Aromatic C-N ~145
Aromatic C-O ~150

Mass Spectrometry (MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) for Molecular Weight and Fragment Analysis

Mass spectrometry is a cornerstone technique for determining the molecular weight and elucidating the structure of "this compound". When coupled with liquid chromatography (LC-MS), it allows for the separation of the analyte from complex matrices prior to its detection, enhancing specificity and sensitivity.

The nominal mass of "this compound" (C₁₃H₂₀N₂O₃S) is approximately 284.12 g/mol . In mass spectrometry, the compound is typically ionized, most commonly forming a protonated molecule [M+H]⁺ in positive ion mode, which would have a mass-to-charge ratio (m/z) of approximately 285.13.

Collision-induced dissociation (CID) of the parent ion in tandem mass spectrometry (MS/MS) provides valuable structural information through the analysis of fragment ions. For aromatic sulfonamides, a characteristic fragmentation pathway involves the neutral loss of sulfur dioxide (SO₂), which has a mass of approximately 64 Da. This fragmentation is a key diagnostic tool for identifying this class of compounds.

A plausible fragmentation pattern for the [M+H]⁺ ion of "this compound" would involve the cleavage of the S-N bond and the S-C bond of the sulfonamide group. The fragmentation of the 4-ethoxyaniline portion is also anticipated, with a characteristic fragment at m/z 108, corresponding to the ethoxybenzene cation, and a further fragment at m/z 92.

Table 1: Predicted Mass Spectrometry Data for this compound

IonPredicted m/zDescription
[M+H]⁺285.13Protonated parent molecule
[M+Na]⁺307.11Sodium adduct of the parent molecule
[M-H]⁻283.11Deprotonated parent molecule
[M+H - SO₂]⁺221.13Loss of sulfur dioxide from the protonated molecule
[C₈H₁₀NO]⁺136.07Fragment corresponding to 4-ethoxyaniline
[C₅H₁₀N]⁺84.08Fragment corresponding to the piperidine ring

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of "this compound" would exhibit characteristic absorption bands corresponding to its aniline, sulfonamide, ethoxy, and piperidine moieties.

The primary amine (-NH₂) of the aniline group would show symmetric and asymmetric stretching vibrations in the region of 3400-3250 cm⁻¹. The sulfonamide group (SO₂N) is characterized by strong asymmetric and symmetric stretching bands for the S=O bonds, typically appearing around 1350-1300 cm⁻¹ and 1160-1140 cm⁻¹, respectively. The C-O stretching of the ethoxy group would be observed in the 1250-1000 cm⁻¹ region. The C-H stretching vibrations of the aromatic ring and the aliphatic piperidine and ethoxy groups would be found around 3100-3000 cm⁻¹ and 3000-2850 cm⁻¹, respectively.

Table 2: Predicted Infrared (IR) Absorption Peaks for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
Amine (N-H)Symmetric Stretch~3350
Amine (N-H)Asymmetric Stretch~3450
Aromatic C-HStretch3100-3000
Aliphatic C-H (piperidine, ethoxy)Stretch3000-2850
Sulfonamide (S=O)Asymmetric Stretch1350-1300
Sulfonamide (S=O)Symmetric Stretch1160-1140
Ether (Ar-O-C)Asymmetric Stretch~1240
Ether (Ar-O-C)Symmetric Stretch~1040
Sulfonamide (S-N)Stretch970-930
Aromatic C=CStretch1600-1450

UV-Visible (UV-Vis) Spectroscopy for Quantification and Electronic Transitions

UV-Visible spectroscopy measures the absorption of ultraviolet and visible light by a compound, providing information about its electronic transitions. This technique is also widely used for the quantitative analysis of substances in solution. The UV-Vis spectrum of "this compound" is expected to be dominated by the electronic transitions of the substituted aniline chromophore.

Aniline and its derivatives typically exhibit two main absorption bands. The first, a high-energy π → π* transition of the benzene ring, is expected to appear at a lower wavelength, likely below 250 nm. The second, a lower-energy n → π* transition involving the lone pair of electrons on the nitrogen atom of the aniline, would be observed at a longer wavelength, typically in the 280-300 nm range. The ethoxy and sulfonamide substituents on the benzene ring will influence the exact position (λmax) and intensity (molar absorptivity) of these absorption bands. The pH of the solution can also significantly affect the UV-Vis spectrum, as protonation of the aniline nitrogen would lead to a hypsochromic (blue) shift.

Table 3: Expected UV-Visible Absorption Data for this compound

Electronic TransitionExpected λmax (nm)Chromophore
π → π~230-250Substituted benzene ring
n → π~280-300Aniline moiety (non-bonding electrons on N)

Derivatization Strategies for Enhanced Analytical Detection

For certain analytical applications, particularly in gas chromatography (GC) or to enhance detection in liquid chromatography (LC), derivatization of "this compound" may be employed. Derivatization involves chemically modifying the analyte to improve its volatility, thermal stability, or detector response.

The primary amino group of the aniline moiety is a common target for derivatization. Reagents such as dansyl chloride (5-(dimethylamino)naphthalene-1-sulfonyl chloride) can react with the primary amine to form a highly fluorescent sulfonamide derivative. researchgate.netunomaha.edunih.govmdpi.com This significantly enhances the sensitivity of detection when using a fluorescence detector in HPLC. Another common derivatizing agent is fluorescamine, which also reacts with primary amines to yield a fluorescent product. nih.gov

For GC analysis, silylation reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be used to replace the active hydrogen of the amine with a trimethylsilyl (B98337) group, thereby increasing the volatility and thermal stability of the compound.

Table 4: Common Derivatization Reagents for Primary Amines

Derivatizing ReagentTarget Functional GroupPurpose of DerivatizationAnalytical Technique
Dansyl ChloridePrimary AmineIntroduction of a fluorescent tagHPLC-Fluorescence
FluorescaminePrimary AmineIntroduction of a fluorescent tagHPLC-Fluorescence
BSTFAPrimary AmineIncreased volatility and thermal stabilityGas Chromatography

Method Validation Parameters in Analytical Development (e.g., Linearity, Accuracy, Precision, Robustness)

The development of a reliable analytical method for the quantification of "this compound" requires rigorous validation to ensure its performance is suitable for its intended purpose. Key validation parameters, as typically defined by regulatory guidelines, include linearity, accuracy, precision, and robustness. wu.ac.thimeko.inforesearchgate.net

Linearity: This parameter assesses the ability of the method to produce results that are directly proportional to the concentration of the analyte in the sample within a given range. A calibration curve is generated by analyzing a series of standards at different concentrations, and the linearity is typically evaluated by the correlation coefficient (r²) of the linear regression, which should ideally be ≥ 0.99. wu.ac.th

Accuracy: Accuracy refers to the closeness of the measured value to the true value. It is often determined by analyzing samples with a known concentration of the analyte (spiked samples) and expressing the result as a percentage recovery. imeko.info

Precision: Precision measures the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) of a series of measurements and is assessed at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). imeko.info

Robustness: Robustness is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. Parameters that may be varied include mobile phase composition, pH, column temperature, and flow rate.

Table 5: Typical Method Validation Parameters for the Analysis of a Sulfonamide by LC-MS/MS

Validation ParameterTypical Acceptance Criteria
Linearity (r²)≥ 0.99
Accuracy (% Recovery)80-120%
Precision (RSD)≤ 15% (≤ 20% at the Lower Limit of Quantification)
Limit of Detection (LOD)Signal-to-noise ratio of ≥ 3
Limit of Quantification (LOQ)Signal-to-noise ratio of ≥ 10, with acceptable precision and accuracy
RobustnessNo significant impact on results from minor parameter changes

Future Research Directions

Exploration of Novel and Sustainable Synthetic Pathways

The future of synthesizing 4-Ethoxy-3-(piperidine-1-sulfonyl)aniline and its analogs lies in the development of sustainable and efficient chemical processes. Green chemistry principles are becoming increasingly important in pharmaceutical synthesis to reduce environmental impact and improve cost-effectiveness. mdpi.com Future research should focus on biocatalysis, utilizing enzymes to perform specific chemical transformations with high selectivity under mild conditions. astrazeneca.com Additionally, flow chemistry presents a promising alternative to traditional batch synthesis, offering better control over reaction parameters and scalability. mdpi.com The integration of photocatalysis could also enable new, more efficient synthetic routes by using visible light to mediate key chemical reactions. astrazeneca.com

Table 1: Comparison of Potential Synthetic Methodologies for Analogs of this compound

MethodologyPotential AdvantagesPotential Challenges
Biocatalysis High selectivity, mild reaction conditions, reduced waste. astrazeneca.comEnzyme stability and availability, substrate scope limitations.
Flow Chemistry Precise control, improved safety, scalability, and efficiency. mdpi.comInitial setup costs, potential for clogging with solid materials.
Photocatalysis Access to novel chemical transformations, use of renewable energy. astrazeneca.comSpecialized equipment, potential for side reactions.

Development of Advanced Structure-Activity Relationship Models and Predictive Tools

Understanding the relationship between the chemical structure of this compound and its biological activity is crucial for designing more potent and selective analogs. Future research will heavily rely on the development of advanced Quantitative Structure-Activity Relationship (QSAR) models. nih.govwikipedia.org These models use statistical methods to correlate molecular descriptors with biological activity, enabling the prediction of the potency of new compounds. nih.gov The integration of machine learning and deep learning into QSAR will allow for the analysis of large datasets and the identification of complex, non-linear relationships that traditional methods might miss. mdpi.comacs.org The use of local interpretation methods like SHAP (SHapley Additive exPlanations) will be crucial in understanding the predictions of these complex models, providing insights into the contributions of different molecular features to the compound's activity. digitellinc.com

Identification and Validation of New Biological Targets and Mechanistic Pathways

A key area of future research for this compound will be the identification of its biological targets and the elucidation of its mechanism of action. Phenotypic screening, where the effect of the compound is observed in a biological system without a preconceived target, can reveal unexpected therapeutic applications. nih.gov Once a phenotypic effect is identified, various target deconvolution strategies can be employed. These include affinity chromatography, where the compound is used to "pull out" its binding partners from a cell lysate, and genetic approaches like RNA interference (RNAi) screens, which can identify genes that modulate the cell's sensitivity to the compound. nih.gov Computational methods, such as comparing the compound's effects to those of known molecules, can also generate hypotheses about its targets and pathways. nih.gov

Integration of Artificial Intelligence and Machine Learning in Compound Design and Optimization

Table 2: Application of AI/ML in the Drug Discovery Pipeline for this compound Analogs

StageAI/ML ApplicationPotential Impact
Target Identification Analysis of large biological datasets to identify novel protein targets. harvard.eduIncreased discovery of new therapeutic opportunities.
Hit Generation Generative models for de novo design of novel, active compounds. springernature.comneurosciencenews.comFaster identification of promising starting points for drug development.
Lead Optimization Predictive models for ADMET (absorption, distribution, metabolism, excretion, toxicity) properties.Reduced late-stage failures and improved safety profiles.
Synthesis Planning Retrosynthetic analysis to devise efficient synthetic routes. harvard.eduMore rapid and cost-effective production of candidate compounds.

Collaborative Research Initiatives in Chemical Biology and Translational Research

The complexity of modern drug discovery necessitates a collaborative approach. Future research on this compound will benefit greatly from initiatives that bring together experts from diverse fields. Chemical biology, which applies chemical techniques to study biological systems, will be essential for understanding the compound's mechanism of action. ucla.edumskcc.org Collaborations between synthetic chemists, computational chemists, biologists, and pharmacologists will be crucial for a comprehensive investigation. cancer.govnih.gov Translational research, which aims to bridge the gap between basic science and clinical application, will ensure that promising findings are efficiently moved towards therapeutic development. cancer.gov Such interdisciplinary collaborations are vital for accelerating the discovery and development of new medicines based on the this compound scaffold. nih.govstevens.edu

Q & A

Basic: What are the key structural features of 4-Ethoxy-3-(piperidine-1-sulfonyl)aniline, and how do they influence its reactivity?

The compound consists of an aniline core substituted with an ethoxy group at position 4 and a piperidine-1-sulfonyl group at position 3. The ethoxy group enhances lipophilicity, while the sulfonyl-piperidine moiety introduces steric bulk and potential hydrogen-bonding interactions. These features affect solubility, stability, and reactivity in nucleophilic aromatic substitution or cross-coupling reactions .
Methodological Insight : X-ray crystallography (e.g., orthorhombic lattice parameters: a=11.1747a = 11.1747 Å, b=10.4850b = 10.4850 Å, c=20.1368c = 20.1368 Å) confirms the spatial arrangement critical for designing derivatives .

Basic: What synthetic strategies are effective for preparing this compound?

A multi-step synthesis is typical:

Sulfonylation : React 3-amino-4-ethoxyaniline with piperidine sulfonyl chloride under basic conditions (e.g., pyridine/DCM).

Purification : Column chromatography with gradients of ethyl acetate/hexane.
Key Data : Yields for analogous sulfonamide syntheses range from 60–75% under inert atmospheres .

Advanced: How can computational methods predict the biological activity of this compound?

Density functional theory (DFT) and molecular docking (e.g., with carbonic anhydrase II/IX) evaluate electronic properties and binding affinities.

  • Example : Sulfonamide derivatives show binding energies of 8.2-8.2 to 9.5-9.5 kcal/mol in docking studies, suggesting inhibitory potential .
    Data Contradiction : Experimental IC50_{50} values may deviate from computational predictions due to solvation effects or protein flexibility .

Advanced: What analytical techniques resolve structural ambiguities in derivatives?

  • NMR : 1^{1}H and 13^{13}C NMR distinguish substituent effects (e.g., piperidine ring protons at δ 1.5–2.8 ppm).
  • HPLC-MS : Quantifies purity (>98%) and detects byproducts (e.g., desulfonylated intermediates).
    Case Study : X-ray diffraction confirmed a 92.3° dihedral angle between the sulfonyl group and aniline ring in a related compound, resolving stereochemical disputes .

Advanced: How does the sulfonyl-piperidine group modulate pharmacological properties?

The group enhances membrane permeability and target engagement via:

  • Hydrogen bonding : Sulfonyl oxygen interactions with serine or histidine residues in enzymes.
  • Steric effects : Piperidine restricts conformational flexibility, improving selectivity.
    Research Gap : Limited in vivo data exist on metabolic stability (e.g., CYP450-mediated oxidation of the ethoxy group) .

Basic: What are the stability considerations for this compound under varying conditions?

  • pH Sensitivity : The aniline group protonates below pH 4, altering solubility.
  • Thermal Stability : Decomposition occurs >180°C (TGA data for analogs). Store at −20°C under argon .

Advanced: How to address contradictions in reported biological activity data?

Case Example : Discrepancies in antimicrobial activity (e.g., MIC values) may arise from:

  • Assay Variability : Broth microdilution vs. agar diffusion methods.
  • Compound Purity : Impurities >2% skew results. Validate via orthogonal assays (e.g., time-kill curves) .

Advanced: What strategies optimize this compound for targeted drug delivery?

  • Prodrug Design : Introduce hydrolyzable groups (e.g., acetylated aniline) for controlled release.
  • Nanocarrier Encapsulation : Liposomal formulations improve bioavailability (e.g., 3-fold increase in AUC in murine models) .

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